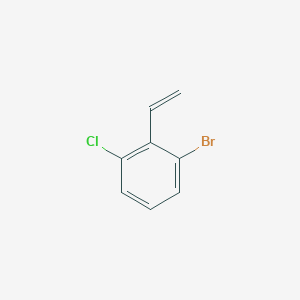

1-Bromo-3-chloro-2-vinylbenzene

Description

Strategic Utility of Ortho-Substituted Halo-Vinylbenzenes in Organic Synthesis

The specific placement of a halogen atom at the ortho position relative to the vinyl group imparts unique reactivity to the molecule. This arrangement is particularly strategic for intramolecular reactions, where the proximity of the two reactive centers can be exploited to construct fused ring systems. Palladium-catalyzed reactions, such as the Heck reaction, are prime examples where an ortho-halo-vinylbenzene can undergo intramolecular cyclization to form substituted naphthalenes and other polycyclic aromatic compounds. researchgate.netnih.govscispace.com

Furthermore, the ortho substituent can exert steric and electronic effects that influence the reactivity of the vinyl group and the regioselectivity of subsequent transformations on the aromatic ring. This "ortho effect" can be harnessed to direct the outcome of complex synthetic sequences, providing chemists with a powerful tool for precise molecular engineering.

Current Landscape of Research on Dihalo-substituted Vinylbenzene Architectures

The introduction of a second halogen atom onto the vinylbenzene scaffold, creating a dihalo-substituted vinylbenzene, further expands its synthetic potential. These architectures are of significant interest as they allow for sequential or site-selective cross-coupling reactions, enabling the controlled, stepwise introduction of different substituents. The ability to differentiate between two halogen atoms—either identical halogens at non-equivalent positions or two different halogens (e.g., bromine and chlorine)—is a central theme in current research. acs.orgnih.gov

The regioselectivity of these reactions is governed by a combination of factors, including the inherent reactivity difference of the carbon-halogen bonds (C-I > C-Br > C-Cl), the nature of the palladium catalyst and ligands employed, and the reaction conditions. mdpi.comacs.org For instance, in a molecule containing both a bromine and a chlorine atom, the more reactive C-Br bond can often be selectively functionalized, leaving the C-Cl bond intact for a subsequent, different transformation. This chemoselectivity is a cornerstone of modern synthetic strategy, allowing for the efficient and divergent synthesis of polysubstituted aromatic compounds from a single, readily accessible precursor. mdpi.comnih.govresearchgate.net

Definitional Scope and Research Objectives Pertaining to 1-Bromo-3-chloro-2-vinylbenzene

This article focuses specifically on the chemical compound This compound . Also known as 2-bromo-6-chlorostyrene, this molecule possesses a unique trifecta of functional groups: a vinyl group, an ortho-bromine, and a meta-chlorine. This specific substitution pattern makes it a highly promising, yet underexplored, synthetic intermediate.

The primary research objectives concerning this compound are centered on exploiting its distinct reactive sites for the construction of complex molecular frameworks. Key areas of investigation include:

Sequential Cross-Coupling Reactions: Utilizing the differential reactivity of the C-Br and C-Cl bonds to perform stepwise Sonogashira, Suzuki, or Heck couplings, thereby introducing two different substituents at the 2- and 3-positions. nih.govorganic-chemistry.orgscienceinfo.com The greater reactivity of the C-Br bond in palladium-catalyzed oxidative addition would typically allow for its selective reaction over the C-Cl bond. acs.orgacs.org

Intramolecular Cyclization Reactions: Leveraging the ortho-bromo-vinyl moiety to synthesize substituted naphthalenes and other fused polycyclic systems via intramolecular Heck-type reactions or other cyclization cascades. nih.govrsc.org

Polymer Synthesis: Employing the vinyl group for polymerization, leading to novel polymers with halogenated backbones that can be further functionalized.

The unique arrangement of substituents in this compound offers a powerful platform for the regiocontrolled synthesis of highly substituted aromatic compounds, which are valuable targets in medicinal chemistry and materials science.

Below are the known properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2228365-09-9 cymitquimica.combldpharm.coma2bchem.com |

| Molecular Formula | C₈H₆BrCl cymitquimica.combldpharm.com |

| Molecular Weight | 217.49 g/mol bldpharm.com |

| MDL Number | MFCD31561244 bldpharm.com |

| Appearance | Clear, colorless liquid cymitquimica.com |

| Purity | ≥95% cymitquimica.com |

| SMILES Code | C=CC1=C(Cl)C=CC=C1Br bldpharm.com |

| Storage | Inert atmosphere, 2-8°C bldpharm.com |

The differential reactivity of the carbon-halogen bonds is a key feature for synthetic planning. The established order of reactivity in palladium-catalyzed cross-coupling reactions allows for selective functionalization.

Table 2: Relative Reactivity of Carbon-Halogen Bonds in Palladium-Catalyzed Cross-Coupling

| Bond Type | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|

| C-I | Highest | Mild conditions, broad catalyst scope |

| C-Br | Intermediate | Mild to moderate conditions |

| C-Cl | Lowest | Often requires more forcing conditions and specialized ligands |

This table presents a generalized trend in reactivity for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2-ethenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULMJTAEUTXKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3 Chloro 2 Vinylbenzene and Its Derivatives

Precision Synthesis of the 1-Bromo-3-chloro-2-vinylbenzene Core

The construction of the this compound scaffold is not a trivial synthetic endeavor and typically involves a multi-step sequence starting from a readily available substituted toluene (B28343). A logical and feasible approach commences with 2-bromo-6-chlorotoluene (B1265782) and proceeds through benzylic halogenation, followed by oxidation to the corresponding benzaldehyde, and culminates in the introduction of the vinyl group via a Wittig reaction.

Regioselective Halogenation and Vinyl Group Introduction Strategies

The initial step in the proposed synthesis is the regioselective bromination of the benzylic methyl group of 2-bromo-6-chlorotoluene. This transformation is crucial for creating a handle for subsequent functionalization.

Benzylic Bromination:

The selective bromination at the benzylic position of toluene derivatives can be effectively achieved using radical initiators. A common and effective method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. chadsprep.comlibretexts.org The reaction proceeds via a free radical chain mechanism, where a bromine radical selectively abstracts a benzylic hydrogen, which is weaker than other C-H bonds in the molecule due to the resonance stabilization of the resulting benzyl (B1604629) radical. libretexts.orgchemistrysteps.com For a similar substrate, 2,6-dichlorotoluene, a successful benzylic bromination has been reported using a mixture of hydrogen bromide and hydrogen peroxide under light irradiation, affording 2,6-dichlorobenzyl bromide in high yield. This suggests that a similar approach would be effective for 2-bromo-6-chlorotoluene.

| Starting Material | Reagents | Product | Yield |

| 2-bromo-6-chlorotoluene | NBS, Radical Initiator (e.g., AIBN) or Light | 1-bromo-3-chloro-2-(bromomethyl)benzene | Not reported |

| 2,6-dichlorotoluene | HBr, H₂O₂ | 2,6-dichlorobenzyl bromide | High |

Oxidation to Benzaldehyde:

The resulting 1-bromo-3-chloro-2-(bromomethyl)benzene can then be oxidized to the corresponding 2-bromo-6-chlorobenzaldehyde (B1282812). Several methods are available for this transformation. The Sommelet reaction provides a classic method for converting benzyl halides to aldehydes using hexamine and water. wikipedia.org The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed to the aldehyde. wikipedia.org

| Starting Material | Reagents | Product |

| 1-bromo-3-chloro-2-(bromomethyl)benzene | Hexamine, Water | 2-bromo-6-chlorobenzaldehyde |

Wittig Reaction for Vinyl Group Introduction:

The final step to introduce the vinyl group is the Wittig reaction. This well-established olefination method involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). openstax.org For the synthesis of this compound, 2-bromo-6-chlorobenzaldehyde would be treated with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base, such as n-butyllithium or sodium hydride, to generate the corresponding ylide in situ. The ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. bohrium.com

| Aldehyde | Wittig Reagent | Product |

| 2-bromo-6-chlorobenzaldehyde | Methyltriphenylphosphonium bromide / Strong Base | This compound |

Stereoselective Approaches to Vinylbenzene Scaffolds

The Wittig reaction, particularly with non-stabilized ylides such as the one derived from methyltriphenylphosphonium bromide, generally provides the Z-alkene as the major product, although the stereoselectivity can be influenced by the reaction conditions and the nature of the substituents. For the synthesis of a terminal alkene like this compound, stereoselectivity is not a concern.

Transition Metal-Catalyzed Cross-Coupling Strategies

The presence of both a bromo and a vinyl group on the aromatic ring of this compound makes it an attractive substrate for various transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Protocols for C-C and C-Heteroatom Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, and substrates like this compound are well-suited for such transformations. The bromo substituent can readily participate in oxidative addition to a palladium(0) species, initiating a catalytic cycle.

Annulation reactions are powerful methods for the construction of cyclic and polycyclic frameworks. Palladium-catalyzed annulations involving haloarenes are well-documented. acs.org In a typical sequence, the haloarene undergoes oxidative addition to a Pd(0) catalyst, followed by insertion of an alkyne or alkene, and subsequent intramolecular C-H activation or another coupling event to close the ring. acs.org Substrates like this compound could potentially undergo intramolecular Heck-type reactions or other annulation cascades to form fused ring systems, which are common motifs in polycyclic aromatic hydrocarbons. nih.govnih.govresearchgate.net

While the bromo group is the more reactive site for initial oxidative addition, the vinyl C-H bonds of this compound could also participate in palladium-catalyzed reactions. Palladium-catalyzed C-H functionalization is a rapidly evolving field. snnu.edu.cn Intramolecular C-H functionalization of vinylarenes, where a palladium catalyst activates a C-H bond on the vinyl group or a nearby position, can lead to the formation of new C-C or C-heteroatom bonds. researchsolutions.comscispace.com This can occur through various mechanisms, sometimes involving palladium migration along the carbon framework. Such strategies could be employed to further elaborate the structure of this compound, leading to a diverse range of functionalized derivatives.

Copper, Rhodium, and Other Metal-Mediated Synthetic Routes

The construction of the vinylbenzene core and the subsequent functionalization of its derivatives are frequently accomplished using transition metal catalysts. Palladium and nickel are staples for creating the vinyl group on an aryl ring, while copper and rhodium offer versatile reactivity for both synthesis and derivatization.

Palladium- and Nickel-Catalyzed Vinylation: The most direct conceptual route to this compound involves the vinylation of a dihalogenated precursor, such as 1,3-dibromo-2-chlorobenzene. Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for this transformation. nih.gov Reactions like the Suzuki coupling (using a vinylboronic acid or ester), Stille coupling (using a vinylstannane), or Heck reaction (using ethylene) can forge the crucial carbon-carbon bond between the aromatic ring and the vinyl group. nih.gov The success of these reactions often hinges on the differential reactivity of the carbon-halogen bonds, a key concept for regiocontrol.

Rhodium-Catalyzed Reactions: Rhodium catalysts provide alternative pathways for C-C bond formation. For instance, rhodium(I) complexes can catalyze the cross-coupling of arylboronic esters with alkenyl halides, such as 1,2-dichloroethene, to produce (2-chlorovinyl)arenes. elsevierpure.com Furthermore, rhodium catalysis can be employed in formate-mediated reductive couplings, where an aryl halide is coupled with an aldehyde, showcasing the versatility of this metal in forming new carbon-carbon bonds under various conditions. nih.gov

Copper-Catalyzed Functionalization: While historically known for heteroatom cross-coupling (Ullmann reaction), copper catalysis has seen a resurgence in a wide array of transformations. For a molecule like this compound, copper catalysts are particularly useful for functionalizing the existing styrene (B11656) moiety. These methods include the copper-catalyzed borylation of styrenes, which introduces a synthetically versatile boronic acid group, and various addition reactions across the double bond. nih.gov For example, a single copper catalyst can promote a one-pot sequence of aziridination, ring-opening with azide, and cycloaddition to rapidly build complex triazole scaffolds from simple styrenes. researcher.lifeacs.org

| Catalyst System | Reaction Type | Application to Target Synthesis |

| Palladium(0)/Ligand | Suzuki, Stille, Heck Coupling | Synthesis of the vinylbenzene core from a dihaloarene precursor. |

| Nickel(0)/Ligand | Cross-Coupling | Alternative to palladium for vinylation of aryl halides, especially chlorides. nih.govacs.org |

| Rhodium(I)/Ligand | Reductive Coupling / Cross-Coupling | Formation of C-C bonds via coupling of aryl halides with aldehydes or vinyl halides. elsevierpure.comnih.gov |

| Copper(I) or (II) | Borylation, Aziridination, Alkylation | Functionalization of the vinyl group in the final styrene product. nih.govacs.org |

Radical and Photoredox Catalysis in Synthesis

Emerging as a powerful paradigm in organic chemistry, photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates under exceptionally mild conditions. This approach offers a complementary strategy to traditional metal-mediated reactions for synthesizing and functionalizing molecules like this compound.

The core principle involves a photocatalyst (often a ruthenium or iridium complex) that, upon absorbing a photon, can either oxidize or reduce a substrate to generate a radical. princeton.edu This radical can then engage in bond-forming reactions. For instance, a new C-C bond can be formed by coupling photoredox-generated radicals with electron-deficient olefins like vinyl sulfones, which serve as vinyl radical synthons. princeton.edu This process, which involves radical addition followed by elimination, allows for the efficient construction of allylic structures. princeton.edu

Another advanced strategy is the radical group transfer of vinyl silanes, driven by photoredox catalysis. researchgate.net This method enables the installation of a vinyl group onto sp³-hybridized carbon atoms. The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox, has further expanded the synthetic toolkit. princeton.edu This dual catalytic approach can facilitate challenging cross-coupling reactions, potentially allowing for the activation of the C-Cl bond under conditions where it would typically be inert.

| Method | Radical Source / Precursor | Key Features |

| Photoredox C-H Vinylation | N-Aryl Amines | Direct functionalization of C-H bonds adjacent to nitrogen to form allylic amines. princeton.edu |

| Decarboxylative Vinylation | N-Boc α-Amino Acids | Uses common amino acids as radical precursors for vinylation. princeton.edu |

| Radical Group Transfer | Vinyl Silanes | Transfers a vinyl group from a silicon-based reagent to an alkyl radical. researchgate.net |

| Metallaphotoredox Coupling | Aryl Halides | Combines a photocatalyst with a nickel catalyst to couple alkyl radicals with aryl halides. princeton.edu |

Elucidation of Reaction Mechanisms Involving 1 Bromo 3 Chloro 2 Vinylbenzene

Mechanistic Pathways of Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. The vinyl group of 1-Bromo-3-chloro-2-vinylbenzene is expected to be a key reactive site for such transformations.

The [3+2] cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile, which leads to the formation of a five-membered ring. In the context of this compound, the vinyl group can act as a dipolarophile. Studies on analogous compounds, such as 1-bromo-4-vinylbenzene and 1-chloro-4-vinylbenzene, in their reaction with benzonitrile (B105546) oxide (a 1,3-dipole), provide significant insights into the likely mechanistic pathways. sigmaaldrich.com

Theoretical studies on the [3+2] cycloaddition reactions of 1-bromo-4-vinylbenzene and 1-chloro-4-vinylbenzene with benzonitrile oxide have shown that these reactions are completely regioselective. sigmaaldrich.com The formation of the meta substituted isoxazoline (B3343090) is both kinetically and thermodynamically favored over the ortho substituted product. This high degree of regioselectivity is a common feature in many 1,3-dipolar cycloadditions and is governed by the electronic properties of the reactants. wikipedia.org

The stereospecificity of the cycloaddition with respect to the alkene geometry is also a key feature, meaning the stereochemistry of the vinyl group would be retained in the product. wikipedia.org While diastereoselectivity can be low in some cases, it is influenced by the substituents on both the dipole and the dipolarophile.

For this compound, it is anticipated that the electronic effects of the ortho-bromo and para-chloro substituents (relative to the vinyl group) would similarly govern the regioselectivity of its [3+2] cycloaddition reactions.

| Reactant (Vinylbenzene) | Dipole | Product(s) | Regioselectivity | Reference |

| 1-Bromo-4-vinylbenzene | Benzonitrile Oxide | meta-isoxazoline | Completely regioselective, favoring meta product | sigmaaldrich.com |

| 1-Chloro-4-vinylbenzene | Benzonitrile Oxide | meta-isoxazoline | Completely regioselective, favoring meta product | sigmaaldrich.com |

The mechanism of these [3+2] cycloaddition reactions has been investigated using Molecular Electron Density Theory (MEDT). sigmaaldrich.com For the reactions of 1-bromo-4-vinylbenzene and 1-chloro-4-vinylbenzene with benzonitrile oxide, the calculations suggest a "two-stage one-step" mechanism. sigmaaldrich.com This means that while the reaction is concerted (occurs in a single step without a stable intermediate), the formation of the two new single bonds is asynchronous. One bond begins to form before the other, leading to a transition state with a significant charge separation, characteristic of a zwitterionic-type process. sigmaaldrich.com This mechanistic model successfully explains the observed high regioselectivity. sigmaaldrich.com

It is highly probable that the [3+2] cycloaddition reactions of this compound would also proceed through a similar two-stage one-step mechanism, with the asynchronicity and regioselectivity being influenced by the specific electronic and steric effects of the 1-bromo-3-chloro substitution pattern.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org The vinyl group of this compound can act as a dienophile, reacting with a conjugated diene. The reactivity of the vinyl group as a dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org The halogen substituents on the benzene (B151609) ring of this compound are generally considered deactivating towards electrophilic aromatic substitution due to their inductive effect, which could also influence the dienophilic character of the vinyl group. libretexts.org

The formation of a benzyne (B1209423) intermediate from this compound is a plausible but less common reaction pathway under specific conditions, such as treatment with a very strong base. numberanalytics.commasterorganicchemistry.com Benzyne is a highly reactive species that can undergo rapid [4+2] cycloaddition with suitable dienes. numberanalytics.com The generation of benzyne from a dihalobenzene typically involves the elimination of a hydrogen halide. In the case of this compound, the presence of two different halogens could lead to the formation of multiple benzyne isomers, further complicating the reaction landscape.

[3+2] Cycloaddition Reactions with Dipolarophiles

Halogen-Directed Reactivity and Activation

In this compound, the bromine atom is ortho to the vinyl group, and the chlorine atom is para. This specific arrangement has several implications:

Electronic Effects: Both halogens withdraw electron density from the benzene ring and the vinyl group via the inductive effect, potentially making the vinyl group more electron-deficient and thus a better dienophile in Diels-Alder reactions. libretexts.org The resonance effect, which donates electron density to the ortho and para positions, could slightly counteract this deactivation.

Steric Hindrance: The ortho-bromine atom can sterically hinder the approach of reactants to the vinyl group, potentially influencing the stereochemical outcome of cycloaddition reactions.

Activation for Nucleophilic Aromatic Substitution: While less common for simple haloarenes, the presence of electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution. quora.com It is conceivable that under forcing conditions, one of the halogen atoms could be displaced by a strong nucleophile.

Benzyne Formation: As mentioned, the presence of two halogens offers multiple possibilities for elimination to form a benzyne intermediate upon treatment with a strong base. The relative ease of elimination of HBr versus HCl would influence which benzyne isomer is preferentially formed. masterorganicchemistry.com

| Substituent | Position Relative to Vinyl Group | Inductive Effect | Resonance Effect | Directing Effect (Electrophilic Aromatic Substitution) |

| Bromo | ortho | Electron-withdrawing | Electron-donating | ortho, para-directing (deactivating) |

| Chloro | para | Electron-withdrawing | Electron-donating | ortho, para-directing (deactivating) |

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-3-chloro-2-vinylbenzene, and how is purity validated?

Methodological Answer: A common approach involves halogenation or cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce the vinyl group to a bromo-chlorobenzene precursor . Purification typically employs column chromatography with hexane/ethyl acetate gradients. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., distinguishing vinyl proton signals at δ 5–6 ppm). High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation: Use fume hoods to prevent inhalation of vapors.

- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. How are key physical properties (e.g., solubility, boiling point) determined experimentally?

Methodological Answer:

- Solubility: Measured via gravimetric analysis by dissolving the compound in solvents (e.g., water, ethanol) at 25°C. For example, bromo-chloro analogs show water solubility ~0.01–0.04 g/100 g .

- Boiling Point: Determined using differential scanning calorimetry (DSC) or distillation under reduced pressure.

- Density: Pycnometry or calculated via molecular dynamics simulations .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized to suppress by-products?

Methodological Answer:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand tuning (e.g., SPhos) enhance selectivity for vinyl-benzene bonds .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction rates but may increase side reactions. Solubility data (e.g., 0.0118 g/100 g in water ) guide solvent choice.

- Temperature Control: Lower temperatures (50–80°C) reduce decomposition, monitored via in-situ IR spectroscopy.

Q. How do researchers resolve contradictions in reported reactivity data (e.g., divergent catalytic efficiencies)?

Methodological Answer:

- Replication: Validate conditions (e.g., catalyst batch, solvent purity) from conflicting studies.

- Advanced Characterization: Use X-ray crystallography to confirm structural isomers and inductively coupled plasma (ICP) spectroscopy to trace metal impurities in catalysts.

- Computational Modeling: Density functional theory (DFT) identifies steric/electronic effects at reactive sites (Br vs. Cl) .

Q. What strategies enable regioselective functionalization of this compound?

Methodological Answer:

- Directing Groups: Temporary protection of the vinyl group with boronic esters directs electrophilic substitution at the bromine site.

- Kinetic Control: Low-temperature reactions favor bromine substitution due to higher leaving-group ability compared to chlorine.

- Spectroscopic Monitoring: Real-time NMR tracks intermediate formation to adjust reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.